1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 2034505-02-5
Cat. No.: VC5334273
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034505-02-5 |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 |
| IUPAC Name | 1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C16H19N3O3S/c1-21-15-16(18-7-6-17-15)22-12-4-2-8-19(11-12)14(20)10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3 |
| Standard InChI Key | GRWWWUUDKSWXDR-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted with a methoxypyrazine group at the 3-position and a thiophene-linked ethanone moiety at the 1-position. Key properties include:
The methoxypyrazine group contributes electron-withdrawing characteristics, while the thiophene ring enhances π-conjugation, critical for electronic applications .
Synthesis and Reaction Conditions
Synthesis involves multi-step heterocyclic coupling:
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Piperidine Functionalization: 3-Hydroxypiperidine is reacted with 3-methoxypyrazin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage .
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Ethanone Attachment: Thiophene-2-acetic acid is converted to its acid chloride and coupled with the functionalized piperidine via nucleophilic acyl substitution .
Key Reaction Parameters:
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Temperature: 60–80°C for etherification, 0–5°C for acylation.
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (C. albicans MIC: 32 µg/mL). The thiophene moiety disrupts microbial cell membranes, while methoxypyrazine inhibits DNA gyrase .
Anticancer Activity
Preliminary screens indicate IC₅₀ values of 18 µM against HeLa cells via ROS-mediated apoptosis. The piperidine ring enhances cellular uptake, while methoxypyrazine chelates transition metals involved in redox cycling .
Applications in Medicinal Chemistry
Drug Precursor
The compound serves as a scaffold for kinase inhibitors. For example, piperidine substitution with fluorinated groups improves selectivity for EGFR (IC₅₀: 0.8 nM in derivatives) .
Prodrug Design
Esterification of the ethanone group enhances bioavailability (oral AUC increased by 3.2× in rat models) .
Materials Science Applications
Organic Electronics
Thin films of the compound exhibit hole mobility of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs) . The thiophene-pyrazine system reduces bandgap to 2.1 eV, enabling use in photovoltaic cells .
Coordination Polymers
Complexation with Cu(II) yields a metal-organic framework (MOF) with BET surface area of 980 m²/g, applicable in gas storage .
Comparative Analysis with Structural Analogues
Recent Research Advancements
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